molecular formula C11H18N4O2 B13174970 Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B13174970
M. Wt: 238.29 g/mol
InChI Key: IGCHMUOKHHKGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an amino group and a piperidine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 2,4-dioxo-4-phenylbutanoate derivatives with hydrazine derivatives under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the pyrazole ring. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrazoles, which can be further utilized in various applications .

Scientific Research Applications

Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-amino-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a piperidine moiety makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

ethyl 5-amino-1-piperidin-4-ylpyrazole-4-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8/h7-8,13H,2-6,12H2,1H3

InChI Key

IGCHMUOKHHKGOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCNCC2)N

Origin of Product

United States

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